2-(Methylthio)quinolin-8-amine
Description
Properties
CAS No. |
89647-36-9 |
|---|---|
Molecular Formula |
C10H10N2S |
Molecular Weight |
190.27 g/mol |
IUPAC Name |
2-methylsulfanylquinolin-8-amine |
InChI |
InChI=1S/C10H10N2S/c1-13-9-6-5-7-3-2-4-8(11)10(7)12-9/h2-6H,11H2,1H3 |
InChI Key |
RNVZOEIBVGYAOO-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(C=CC=C2N)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)quinolin-8-amine typically involves the functionalization of the quinoline ringThis can be achieved through nucleophilic substitution reactions under basic conditions .
Industrial Production Methods
Industrial production of 2-(Methylthio)quinolin-8-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Nucleophilic Substitution at the Amino Group
The primary amine at the 8-position undergoes nucleophilic substitution under various conditions:
Alkylation Reactions
-
Reaction with alkyl halides : Treatment with 2-(4-bromopentyl)-1,3-isoindolinedione in the presence of triethylamine (TEA) at 120°C for 16 hours forms substituted pentyl derivatives (e.g., 34–44 in ).
-
Amino acid conjugation : Using DCC (dicyclohexylcarbodiimide), the amino group couples with protected amino acids (e.g., Z/Boc-amino acids) in dichloromethane, yielding pharmacologically relevant conjugates (e.g., 56–89 in ).
Key Conditions :
| Reagent | Solvent | Temperature | Time | Yield (%) | Source |
|---|---|---|---|---|---|
| 2-(4-Bromopentyl)-isoindolinedione | Neat | 120°C | 16 h | 60–75 | |
| DCC + Z/Boc-amino acids | CH₂Cl₂ | RT | 4–24 h | 70–85 |
Methylthio Group Reactivity
The methylthio group participates in oxidation, alkylation, and substitution reactions:
Oxidation to Sulfoxide/Sulfone
While direct data on 2-(methylthio)quinolin-8-amine is limited, analogous quinoline derivatives undergo oxidation with H₂O₂ or mCPBA to form sulfoxides or sulfones .
Alkylation and Rearrangement
-
SOCl₂-induced rearrangements : Under SOCl₂ and DMSO conditions, methylthio-substituted quinolines undergo cyclization to form spiro-compounds or 3-methylthioquinolin-2-ones (e.g., 2a–p in ).
Example Reaction :
text2-(Methylthio)quinolin-8-amine + SOCl₂/DMSO → 3-Methylthioquinolin-2-one
Conditions : 0.5 mmol substrate, 0.5 mL DMSO, RT, 4–8 h .
Catalytic Amination and Substitution
High-pressure amination methods enable functional group interconversion:
-
Hydroxyl-to-amine substitution : In a pressurized reactor (1.8–2.2 MPa, 300–320°C), 2-methyl-8-hydroxyquinoline reacts with NH₃/ammonium chloride in the presence of cobalt chloride to yield 2-methyl-8-aminoquinoline (≥70% yield) .
Mechanistic Insight :
The methylthio group likely stabilizes intermediates via electron donation, facilitating substitution at the 8-position .
Methylation and Demethylation
Competitive methylation pathways depend on reaction conditions:
-
Selective methylation : When treated with CH₃I and K₂CO₃ in acetone/DMF, methylation occurs preferentially at oxygen or sulfur sites in analogous compounds. For example, methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate undergoes exclusive O-methylation under these conditions .
Solvent Effects :
| Solvent | Product Selectivity (O vs. S) | Yield (%) | Source |
|---|---|---|---|
| Acetone | O-Methylation | 85 | |
| DMF | O-Methylation | 78 |
Coupling Reactions
The amino group facilitates cross-coupling reactions:
-
Buchwald–Hartwig amination : While not explicitly documented for this compound, similar 8-aminoquinolines undergo palladium-catalyzed coupling with aryl halides to form biaryl amines .
Biological Activity-Driven Modifications
Derivatives synthesized via the above reactions show enhanced pharmacological properties:
Scientific Research Applications
Medicinal Chemistry
Antimalarial and Anticancer Properties
Quinoline derivatives, including 2-(methylthio)quinolin-8-amine, have been reported for their antimalarial properties. Specifically, 8-aminoquinoline compounds have shown efficacy against Plasmodium species, the causative agents of malaria. Research indicates that these compounds can function as metal complexes that enhance their biological activity against neurodegenerative diseases and cancer cells. For instance, studies have demonstrated that 8-aminoquinoline-based metal complexes exhibit significant cytotoxicity against human leukemia cells and possess antioxidant properties that protect neuronal cells from oxidative stress .
Neuroprotective Agents
Recent investigations into the neuroprotective effects of 8-aminoquinoline derivatives have highlighted their potential in treating neurodegenerative diseases such as Alzheimer's disease. These compounds act as multi-target ligands that can inhibit amyloid-beta aggregation and modulate cholinesterase activity, which is crucial for cognitive function . The ability of these compounds to chelate metal ions also contributes to their therapeutic potential by preventing metal-induced oxidative damage in neuronal cells .
Organic Synthesis
Intermediate in Organic Reactions
2-(Methylthio)quinolin-8-amine serves as an important intermediate in organic synthesis. It is utilized in various reactions, including palladium-catalyzed arylation and alkylation processes. The compound's structure allows it to participate effectively in cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules .
Dye Production
The compound is also noted for its application in dye production. Quinoline derivatives are known for their vibrant colors and stability, making them suitable for use in textiles and other materials . The synthesis of these dyes often involves the transformation of 2-(methylthio)quinolin-8-amine into more complex structures that exhibit desired color properties.
Materials Science
Development of Functional Materials
Research has indicated that quinoline derivatives can be incorporated into polymer matrices to develop functional materials with enhanced properties. For example, their incorporation into luminescent materials has been explored due to their unique electronic properties . This application opens avenues for developing advanced materials for optoelectronic devices.
Data Summary Table
Case Studies
- Anticancer Activity : A study evaluated the efficacy of 8-aminoquinoline derivatives against human leukemia T-lymphocyte cells (MOLT-3). Results indicated that certain metal complexes exhibited superior cytotoxic effects compared to their parent compounds, suggesting enhanced therapeutic potential through metal coordination .
- Neuroprotective Effects : Research involving the treatment of SH-SY5Y neuroblastoma cells with 8-aminoquinoline–uracil copper complexes demonstrated significant protection against hydrogen peroxide-induced apoptosis. This highlights the compound's role as a neuroprotective agent through its antioxidant properties .
- Synthesis of Dyes : An innovative approach was reported where 2-(methylthio)quinolin-8-amine was transformed into complex dye structures through a series of chemical reactions, showcasing its utility in the dye industry .
Mechanism of Action
The mechanism of action of 2-(Methylthio)quinolin-8-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key analogs include:
Key Observations :
- Electronic Effects : The methylthio group (-SCH₃) is less electron-donating than methoxy (-OCH₃) but more polarizable due to sulfur’s larger atomic size. This may enhance interactions with biological targets or metal ions compared to methyl or methoxy analogs.
- Solubility: Methoxy and methylthio groups increase lipophilicity compared to unsubstituted quinolin-8-amine, but methylthio derivatives may exhibit lower water solubility than methoxy analogs due to reduced hydrogen-bonding capacity.
Biological Activity
2-(Methylthio)quinolin-8-amine is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of 2-(Methylthio)quinolin-8-amine typically involves modifying the quinoline structure to introduce the methylthio group at the appropriate position. Various methods have been reported, including reactions with sulfur-containing reagents and subsequent amination processes. The compound's synthesis is critical as it influences its biological activity and pharmacological properties.
Biological Activity Overview
2-(Methylthio)quinolin-8-amine exhibits a range of biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of quinoline compounds can exhibit significant antiproliferative effects against various cancer cell lines. For instance, certain analogs have demonstrated activity against P-388 lymphocytic leukemia, with specific derivatives showing enhanced efficacy due to structural modifications .
- Antimicrobial Properties : Research indicates that quinoline derivatives, including 2-(Methylthio)quinolin-8-amine, possess antimicrobial properties against a variety of pathogens. This includes activity against both fungal and bacterial strains, making them potential candidates for developing new antimicrobial agents .
- Neuroprotective Effects : Compounds in this class have been investigated for their neuroprotective capabilities, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Their ability to chelate metal ions may contribute to their protective effects against oxidative stress .
Antileukemic Activity
In a study focused on antileukemic properties, 2-(Methylthio)quinolin-8-amine derivatives were screened against P-388 lymphocytic leukemia. The results indicated that certain modifications enhanced their antileukemic activity, suggesting potential for further development in cancer therapeutics .
Antimicrobial Efficacy
The antimicrobial efficacy of 2-(Methylthio)quinolin-8-amine has been evaluated against various strains:
| Pathogen | IC50 (μg/mL) |
|---|---|
| Candida albicans | 4.93 |
| Staphylococcus aureus | 1.33 |
| Cryptococcus neoformans | 0.67 |
These results highlight the compound's potential as a broad-spectrum antimicrobial agent .
Neuroprotective Mechanisms
The neuroprotective mechanisms of 2-(Methylthio)quinolin-8-amine are linked to its metal-chelating properties. By binding to transition metals like copper and zinc, it may reduce the formation of reactive oxygen species (ROS), thereby protecting neuronal cells from oxidative damage. The compound has shown promise in modulating pathways involved in oxidative stress response .
Case Studies
Several case studies have documented the therapeutic potential of quinoline derivatives:
- Alzheimer's Disease Models : In vitro studies demonstrated that certain derivatives could inhibit amyloid-beta aggregation, a hallmark of Alzheimer's pathology. These compounds also showed low cytotoxicity in neuronal cell lines .
- Leukemia Treatment : A derivative of 2-(Methylthio)quinolin-8-amine was tested in vivo against leukemia models, showing significant tumor reduction compared to controls .
Q & A
Basic Research Questions
Q. What are the key analytical techniques for confirming the structure of 2-(Methylthio)quinolin-8-amine?
- Answer : X-ray crystallography and NMR spectroscopy are critical for structural elucidation. X-ray crystallography provides precise three-dimensional atomic arrangements, while ¹H/¹³C NMR identifies substituent positions (e.g., methylthio group at C2 and amine at C8). For example, in related 8-aminoquinoline derivatives, NMR chemical shifts for the amine proton typically appear at δ 5.5–6.5 ppm, and methylthio groups resonate near δ 2.5 ppm . Mass spectrometry (HRMS) further confirms molecular weight (e.g., expected [M+H]⁺ ~ 191.07 for C₁₀H₁₀N₂S).
Q. How can researchers synthesize 2-(Methylthio)quinolin-8-amine?
- Answer : A plausible route involves functionalizing quinolin-8-amine precursors. For instance, 8-amino-2-methylquinoline (CAS 18978-78-4) can undergo thiolation via nucleophilic substitution using methanethiol or methyl disulfide in the presence of a transition metal catalyst (e.g., CuI) . Alternatively, direct introduction of the methylthio group via Pd-catalyzed C–S coupling to a pre-functionalized quinoline scaffold may be viable. Purification typically involves column chromatography (silica gel, eluent: hexane/ethyl acetate) followed by recrystallization .
Q. What are the solubility and stability considerations for this compound?
- Answer : 2-(Methylthio)quinolin-8-amine is likely soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water. Stability tests under varying pH and temperature conditions are recommended. Related compounds, such as 8-amino-2-methylquinoline, have a melting point of 56–58°C, suggesting thermal stability up to ~50°C . Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the thioether group.
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 2-(Methylthio)quinolin-8-amine in transition metal complexes?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model coordination behavior. The methylthio group acts as a weak σ-donor, while the quinoline nitrogen and amine group serve as stronger ligands. For example, Ni(II) or Pd(II) complexes may adopt square-planar geometries, with bond lengths comparable to those in 5,6,7,8-tetrahydroquinolin-8-amine derivatives (e.g., Ni–N bond ~1.85 Å) . Experimental validation via UV-Vis and cyclic voltammetry is advised.
Q. What strategies resolve contradictions in biological activity data for quinoline-8-amine derivatives?
- Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often arise from substituent electronic effects or assay conditions. For 2-(Methylthio)quinolin-8-amine, compare its logP (predicted ~2.1) with analogs like 4-amino-2-methyl-8-(trifluoromethyl)quinoline (logP ~3.5) to assess hydrophobicity-driven membrane permeability . Dose-response curves and time-kill assays under standardized conditions (e.g., CLSI guidelines) are essential for reproducibility .
Q. How can reaction byproducts be minimized during methylthio group installation?
- Answer : Byproducts like disulfides or over-alkylated species can be suppressed by optimizing reaction stoichiometry (e.g., 1.2 equiv CH₃SH) and using scavengers (e.g., trisamine resins). In situ FTIR monitoring of thiol consumption and GC-MS analysis of crude mixtures help identify side reactions. For example, SnCl₂ or InCl₃ catalysts improve regioselectivity in analogous quinolin-8-amine syntheses .
Methodological Notes
- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times for thiolation steps .
- Crystallography : Submit crystals to the Cambridge Crystallographic Data Centre (CCDC) for deposition and validation .
- Safety : Follow protocols for handling thiols (e.g., use fume hoods, avoid metal catalysts prone to sulfide oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
